Vanadium(V) oxytrifluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of oxidanylidenevanadium trihydrofluoride typically involves the reaction of vanadium pentoxide (V2O5) with hydrofluoric acid (HF) under controlled conditions. The reaction is carried out in a fluorine-resistant reactor, often made of materials such as Teflon or other fluoropolymer-lined vessels, to prevent corrosion. The reaction conditions include maintaining a temperature range of 0°C to 50°C and ensuring an excess of hydrofluoric acid to drive the reaction to completion .

Industrial Production Methods

Industrial production of oxidanylidenevanadium trihydrofluoride follows similar synthetic routes but on a larger scale. The process involves the continuous addition of vanadium pentoxide to a reactor containing hydrofluoric acid, with constant stirring and temperature control. The product is then purified through distillation or crystallization techniques to obtain high-purity oxidanylidenevanadium trihydrofluoride .

Analyse Des Réactions Chimiques

Types of Reactions

Vanadium(V) oxytrifluoride undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to lower oxidation states of vanadium.

Substitution: It can participate in nucleophilic substitution reactions where fluoride ions are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with oxidanylidenevanadium trihydrofluoride include reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction reactions, and nucleophiles such as chloride ions (Cl-) for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving oxidanylidenevanadium trihydrofluoride depend on the type of reaction. For example, reduction reactions may yield vanadium(III) or vanadium(IV) compounds, while substitution reactions can produce various vanadium-fluoride complexes .

Applications De Recherche Scientifique

Chemical Properties and Structure

Vanadium(V) oxytrifluoride is characterized as a yellowish-orange powder that is sensitive to moisture. Its solid-state structure is polymeric, adopting a layered configuration, which transitions to a dimeric form upon evaporation. The compound exhibits significant thermal stability, with a melting point of approximately 300 °C and a boiling point of 480 °C .

Organic Synthesis

Oxidative Coupling Reactions:

One of the primary applications of this compound is in organic synthesis, particularly in the oxidative coupling of phenolic compounds. This reaction is crucial for synthesizing complex natural products and pharmaceuticals, including the antibiotic vancomycin and its analogs. The compound is typically used in conjunction with trifluoroacetic acid as a solvent to facilitate these reactions .

Case Study: Synthesis of Vancomycin

In a notable study, this compound was employed to achieve the oxidative coupling necessary for the synthesis of vancomycin. The process involved the reaction of phenolic precursors under controlled conditions, leading to high yields of the desired antibiotic .

Materials Science

Synthesis of Novel Compounds:

this compound has been utilized in the synthesis of various lithium-vanadium oxide-fluoride compounds through hydrothermal methods. These materials exhibit unique properties that are beneficial for applications in energy storage and conversion technologies .

Table 1: Properties of Lithium-Vanadium Oxide-Fluoride Compounds

| Compound | Structure Type | SHG Efficiency | Notes |

|---|---|---|---|

| Li₃VOF₅ | Layered | 76.6-80 times | High second harmonic generation (SHG) intensity compared to alpha-SiO₂ |

| Li₂VO₀.55(H₂O)₀.45F₅·2H₂O | Layered | Non-phase-matchable | Exhibited phase behavior changes over time |

This table summarizes the structural characteristics and performance metrics of lithium-vanadium oxide-fluoride compounds synthesized using this compound as a precursor.

Catalysis

This compound serves as an effective catalyst in several chemical reactions beyond organic synthesis. Its ability to facilitate oxidative processes makes it valuable in catalytic applications .

Example: Arylation Reactions

In recent studies, VOF₃ has been shown to catalyze aryl-alkene coupling reactions effectively, allowing for regioselective synthesis of complex organic molecules. This capability underscores its utility in developing new synthetic methodologies .

Environmental Applications

Research into the environmental impact and behavior of vanadium compounds has also gained traction. This compound's interactions with other chemical species can influence its environmental fate, particularly concerning its role in atmospheric chemistry and potential toxicity .

Mécanisme D'action

The mechanism of action of oxidanylidenevanadium trihydrofluoride involves its ability to donate fluoride ions (F-) in chemical reactions. This property makes it a valuable reagent in fluorination reactions, where it can introduce fluorine atoms into organic molecules. The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with specific enzymes and proteins, potentially inhibiting their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to oxidanylidenevanadium trihydrofluoride include:

Triethylamine trihydrofluoride (Et3N·3HF): A commonly used fluorination reagent with similar properties.

Pyridine hydrofluoride (Py·HF): Another fluorination reagent used in organic synthesis.

Uniqueness

Vanadium(V) oxytrifluoride is unique due to its specific combination of vanadium and fluoride, which imparts distinct chemical properties. Unlike other fluorination reagents, it can participate in both oxidation and reduction reactions, making it versatile in various chemical processes .

Propriétés

Formule moléculaire |

F3H3OV |

|---|---|

Poids moléculaire |

126.960 g/mol |

Nom IUPAC |

oxovanadium;trihydrofluoride |

InChI |

InChI=1S/3FH.O.V/h3*1H;; |

Clé InChI |

HHQFLEDKAVLHOM-UHFFFAOYSA-N |

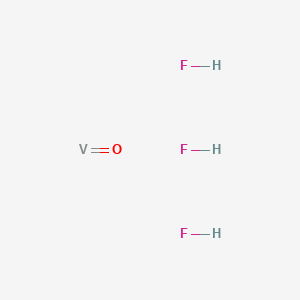

SMILES canonique |

O=[V].F.F.F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.